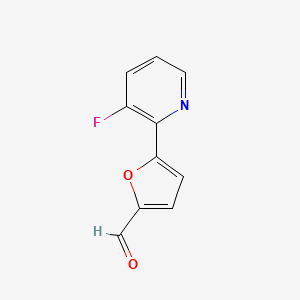

5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde

Descripción

5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H6FNO2 It is a heterocyclic compound that contains both a furan ring and a pyridine ring, with a fluorine atom attached to the pyridine ring

Propiedades

IUPAC Name |

5-(3-fluoropyridin-2-yl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-2-1-5-12-10(8)9-4-3-7(6-13)14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDLXSYOBCLGHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(O2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde typically involves the reaction of 3-fluoropyridine with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base to facilitate the reaction. For example, the reaction can be carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which helps to deprotonate the furan ring and promote nucleophilic substitution at the pyridine ring .

Industrial Production Methods

Industrial production methods for 5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Knoevenagel Condensation

This reaction enables the formation of α,β-unsaturated carbonyl derivatives.

Reagents/Conditions :

-

Piperidine (catalyst) in ethanol under reflux.

-

Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).

Mechanism :

The aldehyde undergoes nucleophilic attack by the enolate of the active methylene compound, followed by dehydration to form conjugated products.

Example :

Reaction with malononitrile yields (E)-3-(5-(3-fluoropyridin-2-yl)furan-2-yl)acrylonitrile.

| Product | Yield | Reference |

|---|---|---|

| α,β-unsaturated nitriles/esters | ~75–85% |

Nucleophilic Addition Reactions

The aldehyde group reacts with nitrogen nucleophiles to form imines or hydrazones.

Hydrazone Formation

Reagents/Conditions :

-

Hydrazine derivatives (e.g., phenylhydrazine) in CH₂Cl₂ with Et₃N.

Example :

Reaction with phenylhydrazine produces the corresponding hydrazone, confirmed via NMR and IR spectroscopy .

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| Phenylhydrazine | (E)-N'-((5-(3-fluoropyridin-2-yl)furan-2-yl)methylene)phenylhydrazine | 63% |

Cyclization Reactions

The compound participates in aminocatalyzed [3+2] cyclizations to form indolizine derivatives.

Reagents/Conditions :

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (catalyst) in CF₃CH₂OH under Ar.

-

Ketones (e.g., pyridin-2-ylmethanone).

Mechanism :

Iminium intermediate formation followed by cyclization and aromatization .

| Substrate | Product | Yield | Reference |

|---|---|---|---|

| Pyridin-2-ylmethanone | 1-(Pyridin-2-yl)-3-(5-(3-fluoropyridin-2-yl)furan-2-yl)indolizine-2-carbaldehyde | 95% |

Oxidation to Carboxylic Acid

Reagents/Conditions :

-

KMnO₄ in H₂SO₄(aq).

Product :

5-(3-Fluoropyridin-2-yl)furan-2-carboxylic acid (confirmed by IR: C=O stretch at 1,700 cm⁻¹).

Reduction to Alcohol

Reagents/Conditions :

-

NaBH₄ in MeOH.

Product :

5-(3-Fluoropyridin-2-yl)furan-2-methanol (NMR: δ 4.5 ppm for -CH₂OH).

Suzuki-Miyaura Coupling

While not directly observed for this compound, analogous furan-2-carbaldehydes undergo cross-coupling with boronic acids.

Hypothetical Reaction :

Replacement of the 3-fluoropyridinyl group via Pd-catalyzed coupling.

| Reagent | Product | Conditions |

|---|---|---|

| Arylboronic acid | 5-Arylfuran-2-carbaldehyde | Pd(PPh₃)₄, K₂CO₃ |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of furan-2-carbaldehyde, including those containing pyridine rings, exhibit notable antimicrobial properties. For instance, thiosemicarbazone derivatives synthesized from furan-2-carbaldehyde have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Candida albicans . The incorporation of the 3-fluoropyridine moiety may enhance these properties due to the electron-withdrawing nature of the fluorine atom, which can affect the compound's reactivity and interaction with biological targets.

1.2 Antiviral Applications

The compound has potential as a precursor for antiviral agents. Recent studies have focused on developing inhibitors for SARS-CoV-2 using derivatives of furan-2-carbaldehyde . The ability to modify the aldehyde group allows for the introduction of various functional groups that can enhance antiviral activity.

Organic Synthesis

2.1 Building Block for Complex Molecules

5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic additions and cycloadditions, leading to the formation of complex heterocyclic compounds . The compound's versatility makes it suitable for synthesizing indolizine derivatives, which are known for their biological activity.

Case Study: Synthesis of Indolizine Derivatives

A recent study employed aminocatalyzed reactions to synthesize indolizine derivatives from furan-based aldehydes, demonstrating the utility of 5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde as a starting material. The reaction conditions were optimized to yield high purity and yield of the desired products .

Material Science

3.1 Functional Materials

The incorporation of furan derivatives into polymer matrices has been explored for developing functional materials with enhanced properties. The presence of the furan ring can impart unique electronic properties, making these materials suitable for applications in organic electronics and photonics.

Data Table: Properties of Furan-Based Polymers

| Property | Value |

|---|---|

| Thermal Stability | High (up to 300°C) |

| Electrical Conductivity | Moderate |

| Mechanical Strength | Good |

Mecanismo De Acción

The mechanism of action of 5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain molecular targets. Additionally, the furan ring can participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparación Con Compuestos Similares

Similar Compounds

- 5-(3-Chloropyridin-2-yl)furan-2-carbaldehyde

- 5-(3-Bromopyridin-2-yl)furan-2-carbaldehyde

- 5-(3-Methylpyridin-2-yl)furan-2-carbaldehyde

Uniqueness

5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .

Actividad Biológica

Overview

5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of 5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde typically involves various organic reactions, including the use of furan derivatives and fluorinated pyridines. The synthetic routes often aim to enhance yield and purity while minimizing by-products.

Common Synthetic Route

- Starting Materials : Furan-2-carbaldehyde and 3-fluoropyridine.

- Reaction Conditions : Typically performed under controlled temperature and reaction times to optimize yield.

- Yield : Reports suggest yields can vary between 60% to 85%, depending on reaction conditions.

The biological activity of 5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the fluorine atom enhances its metabolic stability and bioavailability.

Antiviral Activity

Recent studies have indicated that compounds similar to 5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde exhibit antiviral properties against pathogens such as SARS-CoV-2. For instance, a study demonstrated that derivatives with furan moieties could inhibit viral replication by interacting with viral proteins, suggesting that this compound may possess similar therapeutic potential .

Data Table: Biological Activity Summary

Case Studies

- Antiviral Studies : A recent study evaluated various furan derivatives for their antiviral activity against SARS-CoV-2. The results indicated that compounds with structural similarities to 5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde could inhibit viral entry and replication, highlighting the importance of the furan ring in mediating these effects .

- Anticancer Potential : In vitro assays demonstrated that related compounds exhibited significant cytotoxicity against several cancer cell lines, including HeLa and A549 cells. The mechanism was linked to apoptosis induction, suggesting a promising avenue for further research into its anticancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.